Calcium glycerophosphate, neurosin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

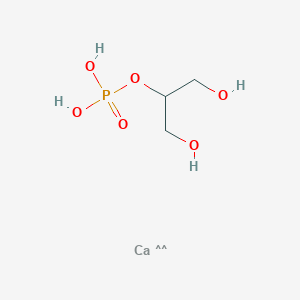

Calcium glycerophosphate, also known as CGP, is an anionic phospholipid that is used in a variety of scientific research applications. It is a major component of the cell membrane and plays an important role in signal transduction, cell signaling, and cell-cell communication. It is also used in drug delivery systems and as a drug carrier. CGP is a small molecule that is synthesized from glycerol and phosphoric acid. It is a water-soluble compound with a molecular weight of about 185.

Applications De Recherche Scientifique

1. Calcium Glycerophosphate in Biomaterials for Bone Tissue Scaffolds Fabrication

- Application Summary: Calcium Glycerophosphate (GPCa) is used as a modifier to stimulate bone tissue regeneration in the synthesis of poly (ester ether urethane)s (PEEURs), a type of biocompatible polyurethane for biomedical applications .

- Methods of Application: The urethane prepolymer is obtained in a reaction between PEBA, PEG, and HDI. This prepolymer then reacts with GPCa modifier .

- Results: The incorporation of GPCa into the main PU chain was confirmed through FTIR and Raman spectroscopy. The modified PEEURs showed improved physicochemical, mechanical, and biological performance, making them suitable for bone tissue scaffolds fabrication .

2. Calcium Glycerophosphate in Dental Care

- Application Summary: Calcium Glycerophosphate (CaGP), with or without fluoride (F), has been studied for its effects on dual-species biofilms of Streptococcus mutans and Candida albicans, which are associated with dental caries .

- Methods of Application: The biofilms were treated three times with 0.125, 0.25, and 0.5% CaGP solutions, with or without 500 ppm F (NaF) .

- Results: CaGP alone affected the number of bacterial cells and, when combined with F, reduced its production of biomass, metabolic activity, and the expression of the extracellular matrix components .

3. Neurosin in Multiple System Atrophy

- Application Summary: A modified, systemically delivered neurosin was used to reduce the levels of α-synuclein in oligodendrocytes and reduce the cell-to-cell spread of α-synuclein to glial cells in a mouse model of Multiple System Atrophy (MSA) .

- Methods of Application: A viral vector was engineered to express a neurosin genetically modified for increased half-life (R80Q mutation) that also contains a brain-targeting sequence (apoB) for delivery into the CNS .

- Results: Peripheral administration of the LV-neurosin-apoB to the MBP-α-syn tg model resulted in accumulation of neurosin-apoB in the CNS, reduced accumulation of α-synuclein in oligodendrocytes and astrocytes, improved myelin sheath formation in the corpus callosum and behavioral improvements .

4. Neurosin in Synucleinopathies

- Application Summary: The serine protease neurosin (kallikrein-6) degrades alpha-synuclein and co-localizes with pathological inclusions such as Lewy bodies and glial cytoplasmic inclusions .

- Methods of Application: In vitro study showed that neurosin prevented alpha-synuclein polymerization by reducing the amount of monomer and also by generating fragmented alpha-synucleins that themselves inhibited the polymerization .

- Results: Down-regulation of neurosin caused accumulation of alpha-synuclein within cultured cells. Thus, neurosin plays a significant role in physiological alpha-synuclein degradation and also in the pathogenesis of synucleinopathies .

3. Calcium Glycerophosphate in Polyurethane Synthesis

- Application Summary: Calcium Glycerophosphate (GPCa) is used as a modifier in the synthesis of poly (ester ether urethane)s (PEEURs), a type of biocompatible polyurethane for biomedical applications .

- Methods of Application: The urethane prepolymer is obtained in a reaction between PEBA, PEG, and HDI. This prepolymer then reacts with GPCa modifier .

- Results: The incorporation of GPCa into the main PU chain was confirmed through FTIR and Raman spectroscopy. The modified PEEURs showed improved physicochemical, mechanical, and biological performance .

4. Calcium Glycerophosphate in Cariogenic Biofilms Treatment

- Application Summary: Calcium Glycerophosphate (CaGP) is used in the treatment of cariogenic biofilms of Streptococcus mutans and Candida albicans .

- Methods of Application: The biofilms were treated three times with 0.125, 0.25, and 0.5% CaGP solutions .

- Results: CaGP promoted a higher biomass production and metabolic activity increase than the controls. F-free CaGP solutions reduced bacterial cell population significantly more than the 500 ppm F group or the negative control .

5. Neurosin in Alpha-Synuclein Degradation

- Application Summary: Neurosin (kallikrein-6) degrades alpha-synuclein and co-localizes with pathological inclusions such as Lewy bodies and glial cytoplasmic inclusions .

- Methods of Application: In vitro study showed that neurosin prevented alpha-synuclein polymerization by reducing the amount of monomer and also by generating fragmented alpha-synucleins that themselves inhibited the polymerization .

- Results: Down-regulation of neurosin caused accumulation of alpha-synuclein within cultured cells. Thus, neurosin plays a significant role in physiological alpha-synuclein degradation and also in the pathogenesis of synucleinopathies .

6. Neurosin in Synucleinopathies

- Application Summary: Neurosin plays a significant role in physiological alpha-synuclein degradation and also in the pathogenesis of synucleinopathies .

- Methods of Application: Upon cellular stress, neurosin was released from mitochondria to the cytosol, which resulted in the increase of degraded alpha-synuclein species .

- Results: Down-regulation of neurosin caused accumulation of alpha-synuclein within cultured cells .

5. Calcium Glycerophosphate in Polyurethane Synthesis

- Application Summary: Calcium Glycerophosphate (GPCa) is used as a modifier in the synthesis of poly (ester ether urethane)s (PEEURs), a type of biocompatible polyurethane for biomedical applications .

- Methods of Application: The urethane prepolymer is obtained in a reaction between PEBA, PEG, and HDI. This prepolymer then reacts with GPCa modifier .

- Results: The incorporation of GPCa into the main PU chain was confirmed through FTIR and Raman spectroscopy. The modified PEEURs showed improved physicochemical, mechanical, and biological performance .

6. Calcium Glycerophosphate in Bioactive Materials for Bone Regeneration

- Application Summary: Calcium phosphate has been widely used in bone regeneration applications because it shows osteoconductive and in some cases osteoinductive features. The release of calcium and phosphorus ions regulates the activation of osteoblasts and osteoclasts to facilitate bone regeneration .

- Methods of Application: The control of surface properties and porosity of calcium phosphate affects cell/protein adhesion and growth and regulates bone mineral formation .

- Results: Properties affecting bioactivity vary depending on the types of calcium phosphates such as HAP, TCP and can be utilized in various applications because of differences in ion release, solubility, stability, and mechanical strength .

7. Neurosin in Alpha-Synuclein Degradation

- Application Summary: Neurosin (kallikrein-6) degrades alpha-synuclein and co-localizes with pathological inclusions such as Lewy bodies and glial cytoplasmic inclusions .

- Methods of Application: In vitro study showed that neurosin prevented alpha-synuclein polymerization by reducing the amount of monomer and also by generating fragmented alpha-synucleins that themselves inhibited the polymerization .

- Results: Down-regulation of neurosin caused accumulation of alpha-synuclein within cultured cells. Thus, neurosin plays a significant role in physiological alpha-synuclein degradation and also in the pathogenesis of synucleinopathies .

8. Neurosin in Synucleinopathies

- Application Summary: Neurosin plays a significant role in physiological alpha-synuclein degradation and also in the pathogenesis of synucleinopathies .

- Methods of Application: Upon cellular stress, neurosin was released from mitochondria to the cytosol, which resulted in the increase of degraded alpha-synuclein species .

- Results: Down-regulation of neurosin caused accumulation of alpha-synuclein within cultured cells .

Propriétés

InChI |

InChI=1S/C3H9O6P.Ca/c4-1-3(2-5)9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8); |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATPUBMINXIEKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)OP(=O)(O)O)O.[Ca] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9CaO6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycerol phosphate calcium salt | |

CAS RN |

58409-70-4 |

Source

|

| Record name | 1,2,3-Propanetriol, 2-(dihydrogen phosphate), calcium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58409-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calcium 1,3-hydroxypropyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile](/img/structure/B196217.png)